molecular formula C8H9N5 B128566 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole CAS No. 154594-16-8

4-(4-hydrazinylphenyl)-4H-1,2,4-triazole

Cat. No.: B128566
CAS No.: 154594-16-8
M. Wt: 175.19 g/mol
InChI Key: LDKIYTFDNJHIGI-UHFFFAOYSA-N
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Description

4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole: is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a hydrazinyl group attached to a phenyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole typically involves the reaction of 4-hydrazinylphenylhydrazine with 1,2,4-triazole under specific conditions. One common method involves the use of hydrazine hydrate as a reagent, which reacts with 4-aminobenzylhydrazine in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the mechanisms of various biological processes and interactions.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its reactivity and versatility make it valuable in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. It is believed to act as a proton donor in biochemical reactions, facilitating the formation of hydrogen bonds and coordination complexes. These interactions can influence the reactivity of substrates and modulate various biochemical pathways.

Comparison with Similar Compounds

    4-Hydrazinophenylmethanol: This compound is similar in structure but contains a hydroxymethyl group instead of a triazole ring.

    4-Hydrazinylphenyl benzenesulfonate: Another hydrazine derivative with different functional groups and applications.

Uniqueness: The uniqueness of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole lies in its combination of a hydrazinyl group with a triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(1,2,4-triazol-4-yl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-12-7-1-3-8(4-2-7)13-5-10-11-6-13/h1-6,12H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKIYTFDNJHIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409044
Record name 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154594-16-8
Record name 4-(4-Hydrazinylphenyl)-4H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154594-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-hydrazinylphenyl)-4H-1,2,4-triazole
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